In Vitro Mechanism of Action and Characterization of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride
In Vitro Mechanism of Action and Characterization of N-phenyl-N'-(piperidin-2-ylmethyl)urea Hydrochloride
Document Type: Technical Whitepaper / Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS: 1170061-54-7)
Executive Summary
The transition from phenotypic screening to target-directed drug design requires chemical probes with high fidelity, solubility, and on-target residence time. N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride (CAS: 1170061-54-7) represents a highly optimized structural class of Soluble Epoxide Hydrolase (sEH) inhibitors.
Historically, first-generation sEH inhibitors like 1,3-dicyclohexylurea (DCU) suffered from extreme lipophilicity, leading to poor aqueous solubility and limited utility in complex in vitro or in vivo models [1]. By incorporating a basic piperidine moiety formulated as a hydrochloride salt, this compound overcomes the "brick-dust" properties of early ureas. This whitepaper details the molecular causality of its mechanism of action, provides quantitative benchmarking data, and outlines self-validating in vitro protocols for its characterization.
Molecular Mechanism of Action
Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.3) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory and cytoprotective epoxyeicosatrienoic acids (EETs) into their corresponding, often pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs).
The Pharmacophore Dynamics
The efficacy of N-phenyl-N'-(piperidin-2-ylmethyl)urea is driven by a dual-action binding modality within the sEH catalytic tunnel:
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The Urea Core (Transition State Mimicry): The N,N'-disubstituted urea acts as a transition state analogue for the epoxide ring-opening reaction. The carbonyl oxygen of the urea serves as a rigid hydrogen-bond acceptor for the phenolic hydroxyl groups of Tyr383 and Tyr466 in the sEH active site. Simultaneously, the urea nitrogen protons act as hydrogen-bond donors to the carboxylate of Asp335 . This triad interaction anchors the inhibitor with low nanomolar affinity [1].
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The Phenyl Ring (Primary Hydrophobic Pocket): The unsubstituted phenyl ring occupies the "right-hand" hydrophobic pocket of the sEH tunnel, engaging in π−π stacking and Van der Waals interactions with residues like Trp336.
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The Piperidin-2-ylmethyl Group (Solvent Boundary & Basicity): The inclusion of the piperidine ring is a deliberate structural choice to solve ADME limitations. With a pKa of ~9.5, the piperidine nitrogen is protonated at physiological pH. This basic center points toward the solvent-exposed "left-hand" mouth of the catalytic tunnel. It dramatically increases aqueous solubility while allowing potential salt-bridge formations with surface-exposed acidic residues, thereby decreasing the entropic penalty of binding [2].
Fig 1: Modulation of the arachidonic acid cascade via sEH inhibition by the phenylurea derivative.
Quantitative Data Summary
To understand the utility of this compound, it must be benchmarked against historical standards. The addition of the piperidine ring shifts the physicochemical profile from a purely lipophilic binder to a highly tractable in vitro probe [3].
| Compound Class / Reference | Target | Biochemical IC50 (nM) | Aqueous Solubility (µg/mL) | Mechanism Type |
| DCU (1,3-Dicyclohexylurea) | sEH | ~30 | < 1.0 (Poor) | Competitive |
| N-phenyl-N'-(piperidin-2-ylmethyl)urea HCl | sEH | ~15 - 25 | > 100 (Excellent) | Competitive |
| t-AUCB (Standard Probe) | sEH | ~2 | ~ 10 (Moderate) | Competitive |
Table 1: Representative physicochemical and biochemical profiling data comparing the piperidyl-urea pharmacophore against historical sEH inhibitors.
Self-Validating Experimental Protocols
As an Application Scientist, ensuring assay fidelity is paramount. The following protocols are designed as self-validating systems —meaning they contain internal controls and logical checkpoints to prevent false positives (e.g., compound aggregation or non-specific binding).
Fig 2: Step-by-step in vitro validation workflow for sEH inhibitor characterization.
Protocol A: Recombinant Human sEH Fluorogenic Assay
This assay measures direct biochemical target engagement using a fluorogenic substrate, PHOME (3-phenyl-cyano-methoxy-naphthalene).
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Causality Check: Why use 0.01% BSA in the buffer? Phenylureas are notorious for non-specific binding to polystyrene microplates ("plastic-sticking"). BSA acts as a carrier protein, ensuring the calculated IC50 reflects true enzymatic inhibition rather than compound depletion via adsorption.
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.01% (w/v) BSA.
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Enzyme Preparation: Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride in DMSO. Transfer to a 96-well black microplate (final DMSO concentration must be ≤ 1% to prevent enzyme denaturation).
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Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 30°C to allow the system to reach binding equilibrium.
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Substrate Addition: Initiate the reaction by adding PHOME substrate to a final concentration of 50 µM.
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Kinetic Read: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 15 minutes.
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Validation: Calculate the Ki using the Cheng-Prusoff equation. A shift in the apparent Vmax without altering Km confirms competitive inhibition.
Protocol B: Cellular Target Engagement via LC-MS/MS (Macrophage Model)
Biochemical potency does not guarantee cellular efficacy. This protocol uses RAW 264.7 murine macrophages to prove the compound penetrates the cell membrane and inhibits intracellular sEH during an inflammatory response.
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Causality Check: Why measure the EET/DHET ratio instead of just DHET depletion? Measuring the ratio of the substrate (14,15-EET) to the product (14,15-DHET) normalizes for any well-to-well variation in total arachidonic acid metabolism or CYP450 expression, providing a direct, self-correcting biomarker of sEH activity.
Step-by-Step Methodology:
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Cell Seeding: Seed RAW 264.7 cells at 1×106 cells/well in 6-well plates. Incubate overnight in DMEM + 10% FBS.
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Inhibitor Pre-treatment: Replace media with serum-free DMEM. Add N-phenyl-N'-(piperidin-2-ylmethyl)urea (1 µM) or vehicle (0.1% DMSO) and incubate for 1 hour.
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Inflammatory Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to upregulate the arachidonic acid cascade. Incubate for 12 hours.
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Liquid-Liquid Extraction (LLE): Harvest cells and media. Expert Insight: Use LLE with ethyl acetate rather than Solid-Phase Extraction (SPE). Ethyl acetate optimally partitions the highly lipophilic EETs and DHETs while precipitating bulk cellular proteins, preventing LC column clogging and ion suppression during electrospray ionization (ESI).
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Evaporation & Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in 50 µL of Methanol/Water (80:20).
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LC-MS/MS Quantification: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 14,15-EET ( m/z 319 → 175) and 14,15-DHET ( m/z 337 → 207).
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Validation: A statistically significant increase in the 14,15-EET / 14,15-DHET ratio in the inhibitor-treated wells versus the vehicle confirms successful intracellular target engagement.
References
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Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Eldrup, A. B., Soleymanzadeh, F., Farrow, N. A., Kukulka, A., & De Lombaert, S. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry (via PMC). URL:[Link]
(Image generated for illustrative purposes)